2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile
Overview
Description
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile is a useful research compound. Its molecular formula is C14H18BNO2 and its molecular weight is 243.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Crystallography : This compound is synthesized as a boric acid ester intermediate with benzene rings. It undergoes a three-step substitution reaction, and its structure is confirmed using various spectroscopic methods like FTIR, NMR, and mass spectrometry. X-ray diffraction is used for crystallographic analysis, and density functional theory (DFT) calculations align well with the experimental data, revealing insights into its molecular structure and physicochemical properties (Huang et al., 2021).
Chemical Reactions and Properties
- Reaction with Acetonitrile : The reaction of similar dioxaborolanes with acetonitrile leads to the formation of 2-oxazolines, with yields influenced by the substituent on the boron atom in the starting cyclic boric ester. This finding is consistent with computational calculations of the relative stability of intermediate ions (Kuznetsov et al., 2001).
Applications in Detection and Sensing
- Hydrogen Peroxide Vapor Detection : A study explored the use of related boron ester compounds for detecting hydrogen peroxide vapor, crucial in explosive detection. The functional groups introduced in these compounds enhance their oxidative degradation by hydrogen peroxide, with certain derivatives showing rapid response and high sensitivity (Fu et al., 2016).
Molecular Structure and Synthesis Techniques
- Structural Characterization and DFT Studies : Another research focused on characterizing similar compounds through spectroscopy, X-ray diffraction, and DFT studies. These methods provide a comprehensive understanding of their molecular and crystal structures (Wu et al., 2021).
Photophysical Properties
- Phototransposition Reactions : The phototransposition reactions of arylboronate esters, including ones similar to the queried compound, were studied. This involved examining their reactions under UV irradiation in various solvents, contributing to the understanding of their photophysical behavior (Cameron et al., 2004).
Nanotechnology and Material Science
- Enhanced Brightness Emission : In the field of nanotechnology, these compounds have been used to create highly luminescent nanoparticles. These nanoparticles, synthesized from polyfluorene building blocks, demonstrate bright fluorescence and potential applications in imaging and sensing (Fischer et al., 2013).
Mechanism of Action
Target of Action
Similar compounds are often used as reagents to borylate arenes .
Mode of Action
The compound interacts with its targets through a process known as borylation. Borylation is a chemical reaction where a boron atom is added to an organic molecule. In the case of this compound, it is used to borylate arenes . The resulting changes include the formation of new bonds and the alteration of the chemical structure of the target molecule.
Biochemical Pathways
The borylation of arenes can lead to the formation of organoboronic acids and esters, which are key intermediates in many organic reactions, including the suzuki-miyaura cross-coupling reaction .
Pharmacokinetics
For instance, the compound is soluble in hot methanol , which could potentially influence its absorption and distribution in the body.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound is air-sensitive , suggesting that its stability and efficacy could be compromised in the presence of air. Furthermore, the compound is stored under inert gas , indicating that it may require a specific storage environment to maintain its stability and efficacy.
Biochemical Analysis
Biochemical Properties
The compound plays a crucial role in biochemical reactions. It is often used in borylation reactions, where it forms pinacol benzyl boronate in the presence of a palladium catalyst . It can also participate in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts
Molecular Mechanism
It is known to exert its effects at the molecular level through binding interactions with biomolecules and potential enzyme inhibition or activation Changes in gene expression may also occur as a result of these interactions
Properties
IUPAC Name |
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO2/c1-13(2)14(3,4)18-15(17-13)12-7-5-11(6-8-12)9-10-16/h5-8H,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URWMFRYGXSHPRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397186 | |
Record name | [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138500-86-4 | |
Record name | [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.